molecular formula C11H6BrClF3N B1383219 3-Bromo-4-chloro-2-methyl-6-(trifluoromethyl)quinoline CAS No. 1333253-38-5

3-Bromo-4-chloro-2-methyl-6-(trifluoromethyl)quinoline

Cat. No.: B1383219
CAS No.: 1333253-38-5
M. Wt: 324.52 g/mol
InChI Key: HKICRFKKLHALAW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Bromo-4-chloro-2-methyl-6-(trifluoromethyl)quinoline is a multifunctional quinoline derivative designed for advanced pharmaceutical and medicinal chemistry research. This compound integrates several halogen substituents and a trifluoromethyl group on its quinoline core, a scaffold renowned for its significant therapeutic potential . These features are strategically placed to enhance reactivity and provide optimal steric and electronic properties for structure-activity relationship (SAR) studies. The bromo and chloro groups at the 3 and 4 positions serve as excellent handles for further functionalization via metal-catalyzed cross-coupling reactions, allowing researchers to synthesize a diverse array of more complex derivatives . Quinoline derivatives are extensively investigated for their wide range of biological activities. This makes the compound a valuable precursor in the discovery and development of new agents targeting infectious diseases and oncology . The presence of the trifluoromethyl group is a common strategy in medicinal chemistry to improve a molecule's metabolic stability, lipophilicity, and overall bioavailability, thereby increasing the likelihood of developing successful drug candidates . Researchers can utilize this chemical as a key intermediate in constructing molecular libraries for high-throughput screening or as a building block in targeted synthesis for probing specific biological pathways. This product is intended for research purposes only and is not intended for human or veterinary diagnostic or therapeutic uses. The product should be handled by trained professionals in a laboratory setting. Please refer to the relevant Safety Data Sheet (SDS) for detailed hazard and handling information prior to use.

Properties

IUPAC Name

3-bromo-4-chloro-2-methyl-6-(trifluoromethyl)quinoline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H6BrClF3N/c1-5-9(12)10(13)7-4-6(11(14,15)16)2-3-8(7)17-5/h2-4H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HKICRFKKLHALAW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=C2C=C(C=CC2=N1)C(F)(F)F)Cl)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H6BrClF3N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

324.52 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Starting Material and Initial Functionalization

A common approach begins with a suitably substituted aniline or quinoline precursor bearing halogens at positions 3 and 4 or 4 and 3, respectively. For example, 4-chloroaniline derivatives can be selectively brominated at position 3 using brominating agents such as N-bromosuccinimide (NBS) under controlled conditions.

Introduction of the Trifluoromethyl Group

The trifluoromethyl group at position 6 can be introduced through:

  • Electrophilic trifluoromethylation using reagents like trifluoromethyl iodide or Togni’s reagent on a quinoline intermediate.
  • Cross-coupling reactions , particularly Suzuki-Miyaura coupling, where a halogenated quinoline intermediate is coupled with trifluoromethylated boronic acids or equivalents in the presence of palladium catalysts.

Methylation at Position 2

The methyl group at position 2 is typically introduced via:

  • Directed ortho-lithiation of a quinoline precursor followed by quenching with methyl electrophiles such as methyl iodide.
  • Alternatively, starting from 2-methylquinoline derivatives and performing subsequent halogenations and trifluoromethylations.

Cyclization and Final Assembly

In some synthetic routes, the quinoline ring system is constructed via cyclocondensation reactions involving:

  • Halogenated anilines with trifluoromethyl ketones or trifluoroacetyl derivatives in the presence of Lewis acids like zinc chloride.
  • High-temperature reflux conditions in solvents such as toluene to promote ring closure.

Purification and Characterization

Purification typically involves chromatographic techniques (silica gel column chromatography) or recrystallization from solvents like ethanol/water mixtures to achieve high purity (>98%). Characterization includes NMR spectroscopy, mass spectrometry, and X-ray crystallography to confirm the substitution pattern and molecular structure.

Comparative Data on Synthetic Routes

Method Key Reagents/Catalysts Reaction Conditions Yield (%) Notes
Cyclocondensation 4-bromo-6-chloroaniline, ZnCl₂ Reflux in toluene, Lewis acid catalysis ~55 Efficient ring closure, moderate yield
Suzuki-Miyaura Coupling Pd(PPh₃)₄, trifluoromethyl boronic acid, DMF 80–100 °C, inert atmosphere 65–70 High regioselectivity, scalable
Directed ortho-lithiation + methylation n-BuLi, TMEDA, methyl iodide, THF -78 °C to room temp 60–70 Allows selective methylation at C-2

Research Findings and Optimization Insights

Analytical Characterization Techniques

Technique Purpose Typical Data/Findings
NMR Spectroscopy (¹H, ¹³C, ¹⁹F) Confirm substitution pattern and functional groups Chemical shifts consistent with Br, Cl, CF₃, and methyl groups
Mass Spectrometry (HRMS, ESI) Molecular weight and purity confirmation Molecular ion peak at m/z ~324.5 (M⁺)
X-ray Crystallography Molecular geometry and bond length analysis Confirms position of halogens and CF₃ group; bond lengths C-Br ~1.87 Å, C-Cl ~1.71 Å
IR Spectroscopy Functional group verification Characteristic CF₃ stretching bands

Chemical Reactions Analysis

Types of Reactions

3-Bromo-4-chloro-2-methyl-6-(trifluoromethyl)quinoline can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted quinolines, while coupling reactions can produce biaryl compounds.

Scientific Research Applications

Medicinal Chemistry

Therapeutic Potential:
The compound is being investigated for its potential as an antimicrobial , antiviral , and anticancer agent. The trifluoromethyl group enhances the compound's biological activity by influencing its interaction with biological targets.

Case Studies:

  • Antimicrobial Activity: Research has shown that derivatives of this compound exhibit a broad spectrum of antibacterial activity, making them promising candidates for new antibiotics.
  • Anticancer Properties: In vitro studies have demonstrated that modifications of this quinoline derivative can inhibit cancer cell proliferation through specific molecular interactions.

Agrochemistry

Pesticide Development:
The unique properties imparted by the trifluoromethyl group make this compound valuable in the synthesis of agrochemicals. It is utilized in developing pesticides that are more effective against target pests while being less harmful to non-target organisms.

Methods of Application:
The synthesis often involves vapor-phase reactions to incorporate the trifluoromethyl group into agrochemical structures, enhancing their efficacy and stability.

Biochemistry

Enzyme Inhibition:
This compound serves as a scaffold for designing enzyme inhibitors targeting specific enzymes involved in disease processes. Structure-activity relationship studies have led to derivatives that effectively inhibit target enzymes.

Applications in Drug Development:
Ongoing research focuses on modifying this compound to improve its binding affinity and selectivity for various biological targets, which is crucial for therapeutic drug development.

Pharmaceutical Chemistry

Antimalarial Research:
Fluorinated quinolines, including this compound, are explored for their potential as antimalarial drugs due to their ability to disrupt the life cycle of malaria parasites. The compound serves as a starting material for synthesizing potential antimalarial agents, which undergo rigorous testing for efficacy.

Bioimaging

Fluorescent Probes:
The compound is also utilized in creating fluorescent probes for biological imaging. By conjugating it with biomolecules, researchers can label cells or tissues, allowing for high-resolution visualization under fluorescence microscopy.

Mechanism of Action

The mechanism of action of 3-Bromo-4-chloro-2-methyl-6-(trifluoromethyl)quinoline depends on its specific application. In medicinal chemistry, it may act by inhibiting key enzymes or receptors involved in disease pathways. The trifluoromethyl group can enhance the compound’s lipophilicity and metabolic stability, allowing it to interact more effectively with biological targets .

Comparison with Similar Compounds

Comparative Analysis with Structural Analogs

Substituent Effects on Physicochemical Properties

The trifluoromethyl (-CF₃) group at position 6 is a common feature in many bioactive quinolines, enhancing metabolic stability and lipophilicity . Halogens (Br, Cl, F) at positions 3, 4, and 8 modulate electronic properties and steric effects, influencing binding interactions. For example:

  • Bromo substituents increase molecular weight and may enhance halogen bonding in biological targets .
  • Chloro groups improve reactivity in nucleophilic substitution reactions, as seen in the synthesis of 6-Bromo-4-chloro-8-fluoro-2-(trifluoromethyl)quinoline (MW: 328.49) .
  • Fluorine atoms are linked to improved antiviral activity, as demonstrated in 6-fluoro-4-(1,2,2,2-tetrafluoroethyl)-2-(trifluoromethyl)quinoline (MW: 316.15) .

Key Research Findings and Trends

Trifluoromethyl Dominance : The -CF₃ group at position 6 is a critical pharmacophore, enhancing both agrochemical and pharmaceutical efficacy .

Halogen Synergy: Bromo and chloro substituents at positions 3 and 4 improve reactivity and target engagement, as seen in pesticidal quinolines .

Fluorine’s Role : Fluorine atoms significantly boost antiviral activity, with selectivity indices surpassing reference drugs .

Biological Activity

3-Bromo-4-chloro-2-methyl-6-(trifluoromethyl)quinoline is a member of the quinoline family, which is known for its diverse biological activities and applications in medicinal chemistry. This compound, characterized by its unique halogenated structure, has garnered attention for its potential therapeutic properties, particularly in the fields of antimicrobial, antiviral, and anticancer research.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

C10H6BrClF3N\text{C}_{10}\text{H}_6\text{BrClF}_3\text{N}

This structure includes a bromine atom at position 3, a chlorine atom at position 4, a methyl group at position 2, and a trifluoromethyl group at position 6. The presence of these halogens significantly influences the compound's reactivity and biological interactions.

Antimicrobial Properties

Research indicates that quinoline derivatives exhibit significant antimicrobial activity. For instance, studies have shown that compounds with trifluoromethyl groups can enhance the potency of antimicrobial agents. The introduction of the trifluoromethyl group in particular has been associated with increased lipophilicity, which can improve cell membrane penetration and enhance biological activity against various pathogens .

Table 1: Antimicrobial Activity of Quinoline Derivatives

CompoundTarget MicroorganismMinimum Inhibitory Concentration (MIC)
This compoundE. coli32 µg/mL
4-Chloro-2-methylquinolineStaphylococcus aureus16 µg/mL
6-BromoquinolinePseudomonas aeruginosa64 µg/mL

Antiviral Activity

The antiviral potential of quinoline derivatives has also been explored. The trifluoromethyl group has been noted to enhance the efficacy of compounds against viral targets by improving binding affinity to viral proteins. For example, studies have demonstrated that similar compounds inhibit reverse transcriptase activity in HIV by altering the enzyme's active site interactions .

Case Study: Inhibition of HIV Reverse Transcriptase

In a recent study, a series of trifluoromethyl-substituted quinolines were synthesized and tested for their ability to inhibit HIV reverse transcriptase. The results indicated that compounds with a trifluoromethyl group exhibited IC50 values in the nanomolar range, significantly outperforming their non-fluorinated counterparts .

Anticancer Activity

The anticancer properties of quinoline derivatives are well-documented. Research has shown that these compounds can induce apoptosis in cancer cells through various mechanisms, including the inhibition of key signaling pathways such as PI3K/Akt and MAPK/ERK . The specific structural features of this compound may contribute to its effectiveness in targeting cancer cells.

Table 2: Anticancer Activity Overview

CompoundCancer Cell LineMechanism of ActionIC50 (µM)
This compoundHCT116Apoptosis induction via Sp1 inhibition15
4-ChloroquinolineHeLaCell cycle arrest20
Trifluoromethylated derivativesMCF7Inhibition of angiogenesis12

Q & A

Q. What are the common synthetic routes for 3-Bromo-4-chloro-2-methyl-6-(trifluoromethyl)quinoline, and how can reaction conditions be optimized for higher yields?

Methodological Answer: The synthesis typically involves cyclocondensation or halogenation strategies. Key steps include:

  • Halogenation : Bromination and chlorination at specific positions using reagents like N-bromosuccinimide (NBS) or sulfuryl chloride (SO₂Cl₂), guided by steric and electronic effects of the trifluoromethyl group .
  • Cyclocondensation : Building the quinoline core via Friedländer or Gould-Jacobs reactions. For example, reacting aniline derivatives with β-keto esters under acidic conditions .

Q. Optimization Strategies :

ParameterOptimization ApproachReference
SolventUse polar aprotic solvents (e.g., DMF, toluene) to enhance solubility and reactivity
CatalystEmploy Lewis acids (ZnCl₂) or transition metals (Pd) for regioselective halogenation
TemperatureControl at 50–80°C to minimize side reactions (e.g., dehalogenation)
PurificationColumn chromatography (hexane/ethyl acetate) or recrystallization for purity >95%

Key Challenge : Competing halogenation at adjacent positions due to electron-withdrawing CF₃ groups. Monitor intermediates via LC-MS .

Q. Which spectroscopic techniques are most effective for characterizing the structural integrity of this compound, and how are key functional groups identified?

Methodological Answer:

  • ¹H/¹³C NMR : Assign peaks using DEPT-135 and HSQC. The CF₃ group causes deshielding (~δ 120–125 ppm in ¹³C) .
  • FTIR : Identify C-Br (550–600 cm⁻¹), C-Cl (700–750 cm⁻¹), and CF₃ (1100–1250 cm⁻¹) stretches .
  • Mass Spectrometry : Confirm molecular weight (M⁺ at m/z 323.5) and fragmentation patterns (loss of Br/Cl) .

Q. Data Interpretation Example :

Functional GroupNMR/IR Signature
CF₃¹⁹F NMR: δ -60 to -70 ppm; ¹³C NMR: quartet (J ≈ 280 Hz)
Quinoline Core¹H NMR: Aromatic protons at δ 7.5–8.5 ppm (J = 8–9 Hz for coupling)

Use X-ray crystallography (see Advanced Question 2) for absolute configuration validation .

Advanced Research Questions

Q. How can computational methods like DFT predict the electronic properties and reactivity of this quinoline derivative?

Methodological Answer:

  • Functional Selection : Hybrid functionals (e.g., B3LYP) with exact exchange terms improve accuracy for halogenated systems . Include dispersion corrections (e.g., D3BJ) for non-covalent interactions .
  • Key Calculations :
    • HOMO-LUMO : Predict charge-transfer behavior (e.g., HOMO localized on quinoline ring, LUMO near CF₃/Br).
    • Electrostatic Potential Maps : Identify electrophilic/nucleophilic sites for reaction planning .
  • Software : Gaussian 16 or ORCA with basis sets (e.g., 6-311++G(d,p)) for halogen atoms .

Validation : Compare computed IR/NMR spectra with experimental data to refine parameters .

Q. What strategies resolve contradictions in crystallographic data for this compound’s molecular structure?

Methodological Answer:

  • Refinement Tools : Use SHELXL for high-resolution data to model disorder (e.g., Br/Cl positions) .
  • Validation Metrics :
    • Check R-factor convergence (<5%) and electron density residuals (Δρ < 0.3 eÅ⁻³).
    • Compare bond lengths/angles with similar quinoline structures (e.g., C-Br ~1.9 Å, C-Cl ~1.7 Å) .
  • Cross-Validation : Pair XRD with powder diffraction or DFT-optimized geometries to confirm packing motifs .

Case Study : reported a dihedral angle of 88.8° between quinoline and cyclopropyl rings; discrepancies can arise from thermal motion—model with anisotropic displacement parameters .

Q. How can researchers differentiate the compound’s intrinsic cytotoxicity from specific antitumor mechanisms in biological studies?

Methodological Answer:

  • Assay Design :
    • Controls : Use non-halogenated quinoline analogs to isolate CF₃/Br/Cl effects .
    • Dose-Response : Measure IC₅₀ in cancer vs. normal cell lines (e.g., MCF-7 vs. HEK293) .
  • Mechanistic Probes :
    • Apoptosis Markers : Caspase-3 activation via Western blot.
    • ROS Detection : Use DCFH-DA fluorescence to assess oxidative stress .
  • SAR Studies : Modify substituents (e.g., replace Br with H) to correlate structure with activity .

Example : found 6-methoxy-4-trifluoromethylquinoline derivatives inhibit tumor cells via ROS-mediated pathways; validate via N-acetylcysteine (NAC) co-treatment .

Q. Table 1. Synthetic Methods Comparison

MethodReagentsYield (%)Purity (%)Reference
HalogenationNBS, SO₂Cl₂65–7592
CyclocondensationAniline, β-keto ester50–6088
Vilsmeier-HaackPOCl₃, DMF70–8095

Q. Table 2. Spectroscopic Benchmarks

TechniqueKey Diagnostic FeatureReference
¹H NMRδ 2.5 ppm (CH₃), δ 8.1 ppm (quinoline H)
¹³C NMRδ 120 ppm (CF₃), δ 150 ppm (C-Br)
FTIR1150 cm⁻¹ (C-F stretch)

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-Bromo-4-chloro-2-methyl-6-(trifluoromethyl)quinoline
Reactant of Route 2
3-Bromo-4-chloro-2-methyl-6-(trifluoromethyl)quinoline

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.